Cas no 1805229-14-4 (Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate)

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate
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- インチ: 1S/C11H10ClNO3/c1-15-10-4-7(5-12)9(11(14)16-2)3-8(10)6-13/h3-4H,5H2,1-2H3
- InChIKey: ATQDHMWOUKCWGI-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(C#N)=CC=1C(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- XLogP3: 1.9
- トポロジー分子極性表面積: 59.3
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010501-250mg |
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805229-14-4 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015010501-1g |
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805229-14-4 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015010501-500mg |
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805229-14-4 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoateに関する追加情報
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate (CAS No. 1805229-14-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate, identified by its CAS number 1805229-14-4, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, featuring a benzoate core with functional groups such as a chloromethyl group, a cyano group, and a methoxy group, exhibits unique chemical properties that make it invaluable in the synthesis of various bioactive molecules.
The structural configuration of Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate allows for diverse chemical transformations, making it a preferred choice for medicinal chemists. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, while the cyano group can be further functionalized to introduce additional pharmacophores. The methoxy group, on the other hand, serves as a protective group and can be selectively removed under specific conditions to reveal underlying reactive sites.
In recent years, the demand for novel pharmaceutical compounds has driven extensive research into the synthesis and applications of intermediates like Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate. One of the most compelling areas of research involves its use in the development of anti-inflammatory agents. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors. For instance, modifications to the chloromethyl and cyano groups have led to the discovery of compounds with potent anti-inflammatory effects, making them promising candidates for further clinical investigation.
Another significant application of Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate lies in the synthesis of anticancer agents. The benzoate scaffold is well-known for its role in various pharmacological applications, and modifications to this core structure have yielded several promising anticancer compounds. Researchers have explored the use of this intermediate to develop small molecules that can inhibit key enzymes involved in cancer cell proliferation and survival. Preliminary studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents.
The compound's utility extends beyond its role in drug development. It has also been employed in the synthesis of agrochemicals and specialty chemicals. For example, its derivatives have been investigated for their herbicidal and fungicidal properties. The ability to functionalize multiple sites on the benzoate core allows chemists to tailor the properties of these derivatives for specific applications in agriculture, providing new tools for crop protection and yield enhancement.
Advances in synthetic methodologies have further enhanced the accessibility and versatility of Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have enabled more efficient and scalable synthesis routes. These advancements not only reduce production costs but also allow for greater flexibility in designing complex molecular structures.
The safety and handling of Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety and environmental protection. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP) when handling sensitive intermediates like this one.
In conclusion, Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate (CAS No. 1805229-14-4) is a multifaceted intermediate with broad applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it a valuable building block for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in modern chemical synthesis.
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